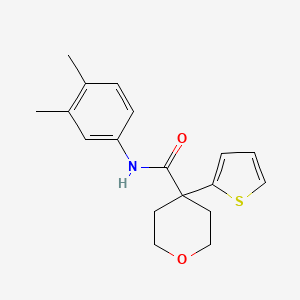
N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a complex organic compound that features a unique combination of a thiophene ring and an oxane carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the oxane carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters.
化学反应分析
Types of Reactions
N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
相似化合物的比较
Similar Compounds
- N-(3,4-dimethylphenyl)-4-methoxy-3-methylbenzamide
- N-(2,3-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide
- N-(3,5-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide
Uniqueness
N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant research findings regarding this compound.
Chemical Structure
The compound can be represented structurally as follows:
This compound features a dimethylphenyl group and a thiophene ring, which are known to influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. Although specific methodologies for this compound are not detailed in the current literature, similar compounds have been synthesized using techniques such as:
- Condensation Reactions : Combining amines with carboxylic acids or their derivatives.
- Cyclization : Formation of cyclic structures that enhance biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 3-hydroxy-N-(2-substituted phenyl)-4-oxothiazolidin-3-yl have shown promising antimicrobial effects against various pathogens. The biological evaluation of this compound should include:
- In vitro assays : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Determining the lowest concentration that prevents visible growth.
Anti-inflammatory Activity
Compounds with similar functional groups have demonstrated anti-inflammatory properties. For example, studies on related oxamide derivatives have reported inhibition of inflammatory cytokines. Potential mechanisms include:
- COX Inhibition : Compounds may inhibit cyclooxygenase enzymes involved in inflammation.
- Cytokine Modulation : Reducing levels of pro-inflammatory cytokines like TNF-alpha.
Antioxidant Properties
The antioxidant activity can be evaluated using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl). Compounds with similar structures have shown significant radical scavenging activity, suggesting that this compound may also possess antioxidant capabilities.
Research Findings and Case Studies
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-5-6-15(12-14(13)2)19-17(20)18(7-9-21-10-8-18)16-4-3-11-22-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGXPHQXBFAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














